2,2',3,3',5,5',6-Heptachlorobiphenyl

Description

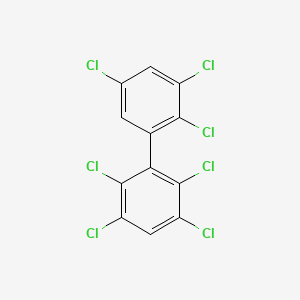

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-5(10(17)6(14)2-4)9-11(18)7(15)3-8(16)12(9)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIBKXHMIXUQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074162 | |

| Record name | 2,2',3,3',5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-67-9 | |

| Record name | PCB 178 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',5,5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6A5D9JJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Heptachlorobiphenyl Congeners

Global and Regional Distribution Patterns in Environmental Matrices

PCBs, including heptachlorobiphenyls, have been detected globally in various environmental media, from industrialized regions to remote areas like the Arctic. researchgate.netresearchgate.netnih.govcdc.gov Their transport occurs through atmospheric and aquatic systems, leading to widespread, low-level contamination. nih.govresearchgate.net Industrial areas and hazardous waste sites are primary sources, with higher concentrations typically found closer to these locations. researchgate.netnih.govnih.gov However, the persistence of these compounds allows for their long-range transport and deposition in seemingly pristine environments. researchgate.netnih.gov

The atmosphere is a primary pathway for the global transport of PCBs. researchgate.netnih.gov While less-chlorinated congeners are more volatile, highly chlorinated biphenyls like heptachlorobiphenyls have lower vapor pressures and tend to adsorb to airborne particulate matter. nih.govacs.org This association with particles allows them to be carried long distances before being removed from the atmosphere through wet or dry deposition. researchgate.netacs.org

Table 1: Atmospheric PCB Concentrations in Different Regions

| Location | Total PCB Concentration (pg/m³) | Year of Study | Source |

|---|---|---|---|

| Central Baltic Sea | 7.4 (median, gaseous + particle) | Published 2005 | acs.org |

| Great Lakes Region | Variable, with higher levels near Lakes Michigan, Erie, and Ontario | 1990-2003 | scilit.com |

| Background Air | 120 - 170 (average) | Published 2009 | frontiersin.org |

Due to their hydrophobic nature, heptachlorobiphenyls and other highly chlorinated PCBs have a strong tendency to partition from the water column and adsorb to suspended particles and bottom sediments. nih.govunf.edu Consequently, PCB concentrations are typically much higher in sediments than in the overlying water. unf.eduoaepublish.com Sediments act as a major reservoir and long-term sink for these compounds in aquatic environments. nih.govunf.edu Over time, PCBs can be released from sediments back into the water column through desorption or resuspension of sediment particles. unf.eduhydroviv.com

Studies in various water bodies have documented the presence of PCBs. For instance, in the Udu River in Nigeria, 28 PCB congeners were identified in sediment samples, with total concentrations ranging from 5.34 to 16.1 ng/g dry weight. oaepublish.com In the Houston Ship Channel, PCB concentrations in the dissolved phase were found to be greater than in the suspended phase, a finding contrary to what is often observed for other hydrophobic contaminants. nih.gov

Table 2: PCB Concentrations in Aquatic Systems

| Location | Matrix | Concentration Range | Year of Study | Source |

|---|---|---|---|---|

| Udu River, Nigeria | Sediment | 5.34 - 16.1 ng/g (Ʃ28PCBs) | Published 2022 | oaepublish.com |

| Coastal Georgia, USA (Superfund Site) | Marsh Sediment | 9.6 - 567 µg/g (Total PCBs) | Published 1998 | acs.org |

| Chesapeake Bay, USA | Water | 1.6 ng/L (average) | Published 1994 | cdc.gov |

Soil is a significant environmental sink for PCBs, where they adsorb strongly to soil particles and persist for long periods. frontiersin.orgnih.gov Contamination of terrestrial systems occurs through atmospheric deposition, spills, and the use of sewage sludge as fertilizer. cdc.govnih.gov Residential soils and dust can also contain PCBs, originating from both outdoor sources and the breakdown of old building materials like caulking and paints. nih.govnih.gov

A study of agricultural soils across China found PCB concentrations ranging from below the limit of detection to 673.78 ng/g in greenhouse soils and up to 552.53 ng/g in open-field soils. nih.gov In an industrial city in India, PCBs were detected in residential soils, highlighting the potential for human exposure in urban settings. nih.gov The levels of PCBs in carpet dust have been positively associated with the degree of urban development and population density in the surrounding area. nih.gov

Table 3: PCB Concentrations in Terrestrial Systems

| Location | Matrix | Concentration Range (ng/g) | Year of Study | Source |

|---|---|---|---|---|

| China (Agricultural) | Greenhouse Soil | Published 2023 | nih.gov | |

| China (Agricultural) | Open-Field Soil | Published 2023 | nih.gov | |

| Ploiesti, Romania | Urban/Industrial Soil | Elevated across industrial regions | Published 2018 | researchgate.net |

| Background Soil | Soil | 0.1 - 1.0 (average) | Published 2009 | frontiersin.org |

Congener-Specific Spatial and Temporal Distribution Patterns

The environmental composition of PCB mixtures often differs from the original technical formulations (e.g., Aroclors) due to weathering processes. nih.gov Different congeners exhibit unique spatial and temporal distribution patterns based on their physicochemical properties. nih.gov Highly chlorinated congeners, such as heptachlorobiphenyls, are more resistant to degradation and tend to be less mobile, accumulating closer to source areas, particularly in sediments and soils. nih.govacs.org In contrast, lower-chlorinated congeners are more volatile and water-soluble, facilitating their transport over greater distances. nih.gov

Temporal trend studies in the Great Lakes have shown that while concentrations of many PBTs, including PCBs, in fish have decreased, there was no statistically significant trend for most contaminants in Lake Superior and Lake Erie between 1999 and 2009. nih.gov In Eastern Siberia, the temporal distribution of PCBs in snow from the 1990s to the 2020s showed a V-shaped curve, with a minimum between 2009 and 2011. mdpi.com Spatially, congener profiles can vary significantly; for example, a study in a contaminated region of Slovakia found that the spatial distribution of serum PCB concentrations was influenced by the distance from the pollution source and the physicochemical properties of the specific congeners. nih.gov

Partitioning Behavior across Environmental Compartments

The environmental fate of 2,2',3,3',5,5',6-Heptachlorobiphenyl is governed by its partitioning behavior between air, water, soil, and biota. nih.govfrontiersin.org Partitioning is the distribution of a chemical between different environmental phases at equilibrium. Due to their high octanol-water partition coefficients (Kow) and low water solubility, heptachlorobiphenyls have a strong affinity for organic matter. frontiersin.org

This leads to their accumulation in lipid-rich tissues of organisms and in the organic fraction of soils and sediments. nih.govfrontiersin.org In aquatic systems, the sediment/water partition coefficient for PCBs is high, indicating a strong preference for the sediment phase over the water column. nih.gov However, despite being predominantly particle-bound, transport in the dissolved phase can still be significant in running waters. nih.gov In the atmosphere, the gas-particle partitioning of highly chlorinated PCBs favors the particle phase, which influences their deposition patterns. capes.gov.br Simulations of PCB partitioning have shown that while single equilibrations may not show significant weathering of PCB mixtures, multiple equilibrations suggest that these mixtures do have the potential to weather over time, a process that is strongly influenced by temperature. capes.gov.br

Sources and Environmental Release Pathways of Heptachlorobiphenyls

Historical Anthropogenic Emission Sources

The primary historical source of 2,2',3,3',5,5',6-Heptachlorobiphenyl, also known as PCB 188, was its inclusion as a constituent in commercial PCB mixtures. clu-in.org These mixtures, most notably marketed under the trade name Aroclor by Monsanto in the United States, were not composed of a single congener but were a blend of many. ijstr.orgresearchgate.net The composition varied between different Aroclor products, which were typically distinguished by a four-digit number indicating the percentage of chlorine by mass. ijstr.org

Heptachlorobiphenyls as a homolog group were significant components of the more highly chlorinated Aroclor mixtures. For instance, Aroclor 1260 contained approximately 38.54% to 43.35% heptachlorobiphenyls by weight, and Aroclor 1262 contained about 48.48%. researchgate.net Aroclor 1254 also contained heptachlorobiphenyls, with concentrations around 1.36% to 2.66%. researchgate.net The extensive use of these Aroclor mixtures in "open" applications like paints and sealants, and "closed" systems such as transformers and capacitors, led to their widespread release into the environment through spills, evaporation, and improper disposal. clu-in.org Detailed congener-specific analyses of these commercial mixtures, such as the comprehensive study by Frame et al. (1996), have provided precise weight-percent distributions for individual congeners, including this compound, within these formulations. researchgate.netepa.govnm.gov

Table 1: Approximate Weight Percent of Heptachlorobiphenyls in Commercial Aroclor Mixtures

| Aroclor Product | Approximate Weight % of Heptachlorobiphenyls (C₁₂H₃Cl₇) |

|---|---|

| Aroclor 1254 | 1.36% - 2.66% |

| Aroclor 1260 | 38.54% - 43.35% |

| Aroclor 1262 | 48.48% |

| Aroclor 1248 | 0.02% |

Data sourced from the Toxicological Profile for Polychlorinated Biphenyls (PCBs) by the Agency for Toxic Substances and Disease Registry (ATSDR), citing Frame et al. (1996).

Contemporary and Secondary Emission Sources

Although the intentional production of PCBs was banned in the United States in 1979, they continue to be released into the environment from several contemporary and secondary sources. researchgate.netnih.gov These emissions are a result of the vast quantities of PCBs that remain in use, in storage, or in waste sites.

A significant contemporary source of PCBs is the leaching and release from products and materials manufactured before the ban. admin.ch Building materials such as joint sealants and paints containing PCBs can degrade over time, releasing the compounds into the surrounding soil and air. admin.ch When buildings constructed between 1955 and 1975 are renovated or demolished, these materials must be handled as hazardous waste to prevent environmental contamination. admin.ch

Landfills containing PCB-laden industrial and municipal waste are another major secondary source. researchgate.net Leachate from these landfills can contain dissolved PCBs that contaminate groundwater and surface water. epa.govepa.gov Studies have shown that PCBs are present in landfill leachate, and their management requires specialized treatment to prevent further environmental spread. ijstr.orgepa.gov The presence of e-waste in landfills can particularly contribute to the release of persistent organic pollutants like PCBs. ijstr.org

PCBs can be unintentionally generated as byproducts in various chemical manufacturing processes. clu-in.orgamazonaws.com This inadvertent production is a recognized contemporary source of PCB contamination. researchgate.netresearchgate.net For instance, certain pigments, such as diarylide yellows and some phthalocyanine (B1677752) blues and greens, have been found to contain unintentionally produced PCBs. researchgate.netresearchgate.net

While the formation of lower-chlorinated PCBs like PCB 11 is more commonly associated with pigment production, higher-chlorinated congeners can also be formed. researchgate.net Notably, high molecular weight PCBs, including specific heptachlorobiphenyls, have been identified as byproducts in the manufacturing of titanium tetrachloride. researchgate.net Research suggests that the environmental levels of these inadvertently produced PCBs might be substantial, potentially exceeding those from the peak production era of commercial mixtures. researchgate.net

Waste management practices, particularly incineration, are a potential pathway for the release of PCBs into the atmosphere. clu-in.org The combustion of municipal, commercial, or industrial waste can lead to the formation and release of PCBs as products of incomplete combustion. clu-in.org However, the congener profile of emissions from incinerators is often dominated by lower-chlorinated PCBs. Highly chlorinated congeners like this compound are generally not found in significant quantities in the emissions from waste incineration facilities.

Congener Profiles in Source Apportionment Studies

The unique distribution of the 209 PCB congeners in different sources allows scientists to use "fingerprinting" techniques to trace contamination back to its origin. serdp-estcp.mil These source apportionment studies analyze the specific congener patterns in environmental samples (such as sediment, air, or water) and compare them to the known profiles of commercial mixtures and other sources. researchgate.netnih.gov

Advanced statistical methods, such as Positive Matrix Factorization (PMF), are employed to deconstruct complex environmental PCB signatures into their constituent source profiles. researchgate.netewg.org For example, studies of sediment in the Delaware River have used congener profiles to distinguish between contributions from different Aroclor mixtures (like Aroclor 1260, which is rich in heptachlorobiphenyls) and unintentional sources like pigment production. researchgate.net

The congener this compound (PCB 188), along with other highly chlorinated congeners, is particularly useful in these forensic investigations. A study conducted under the Environmental Security Technology Certification Program (ESTCP) focused on using detailed congener analysis, including PCB 187 and PCB 188, to characterize and identify the sources of PCB contamination in sediment, particularly in the context of dredge residuals. clu-in.orgamazonaws.com The persistence of these highly chlorinated congeners makes them effective tracers for historical contamination from specific industrial products like Aroclor 1260.

Environmental Transport and Fate Mechanisms of Heptachlorobiphenyls

Long-Range Atmospheric Transport and Deposition (Grasshopper Effect)

2,2',3,3',5,5',6-Heptachlorobiphenyl, a persistent organic pollutant (POP), is subject to long-range atmospheric transport, a phenomenon that facilitates its distribution to regions far from its original sources. unep.org This transport is driven by a process known as the "grasshopper effect," where the chemical evaporates in warmer temperatures, travels through the atmosphere, and is then deposited in cooler regions through rain, snow, or dry deposition. unep.org This repeated cycle of volatilization and deposition allows the compound to travel vast distances, leading to its presence in remote environments such as the Arctic. unep.org

The chemical stability and semi-volatile nature of heptachlorobiphenyls contribute to their persistence in the atmosphere, allowing for transcontinental and hemispheric transport. cdc.gov Atmospheric transport is recognized as the primary mechanism for the global dispersion of PCBs. cdc.gov As global temperatures rise, the volatilization of these chemicals from environmental reservoirs like soil and water is expected to increase, potentially enhancing their atmospheric presence and subsequent deposition in colder climates. unep.org

Bioaccumulation and Biomagnification in Ecological Food Webs

Once deposited in terrestrial or aquatic environments, this compound enters the food web, where it is subject to bioaccumulation and biomagnification. greenfacts.orgepa.gov Bioaccumulation is the process where the concentration of a substance builds up in an organism's tissues over time, as the organism absorbs it faster than it can be excreted. epa.gov Biomagnification, a related process, describes the increasing concentration of a substance in organisms at successively higher levels in a food chain. greenfacts.orgepa.gov

Due to its lipophilic (fat-loving) nature, this heptachlorobiphenyl congener readily accumulates in the fatty tissues of living organisms. greenfacts.orgky.gov This property is a key driver of its persistence and amplification in food webs. nih.gov

Uptake and Accumulation in Aquatic Biota

In aquatic ecosystems, this compound is taken up by organisms from the surrounding water, sediment, and through their diet. ky.govnih.gov Bottom-dwelling species are often exposed to higher concentrations due to the tendency of PCBs to adsorb to sediments. greenfacts.org The compound enters the aquatic food web at the lowest trophic levels, such as with phytoplankton, and is subsequently transferred to zooplankton, small fish, and larger predatory fish. nih.govnih.gov

Studies have shown that fish can accumulate PCBs to levels that are hundreds of thousands of times higher than the concentrations found in the surrounding water. ky.gov The accumulation is also influenced by the age and size of the fish, with larger and older individuals generally exhibiting higher PCB burdens. ky.govca.gov

Trophic Transfer and Biomagnification Factors

The transfer of this compound between trophic levels is a well-documented phenomenon. cdc.govgreenfacts.org As one organism consumes another, the accumulated PCBs are passed up the food chain, leading to a progressive increase in concentration at each level. nih.gov This process of biomagnification results in the highest concentrations of this compound being found in top predators of both aquatic and terrestrial food webs, including marine mammals and birds of prey. greenfacts.orgospar.org

The biomagnification factor (BMF) quantifies the increase in concentration of a chemical from an organism's diet to the organism itself. Research has demonstrated that BMFs for certain PCB congeners, including those with high chlorine content like heptachlorobiphenyls, are greater than one, indicating that they biomagnify. sfu.ca

Table 1: Bioaccumulation of this compound (PCB 180) in Various Biota

| Biota | Location | Concentration Range (ng/g lw) | Key Findings |

|---|---|---|---|

| Birds (Intermediate Egret and Red-footed Booby) | Qilianyu Island, South China Sea | 71.0–519.1 | Penta-, hexa-, and hepta-PCBs were the dominant homologues. PCB 180 was a main congener found. mdpi.com |

| Fish (Goldspot Seabream, Peacock Grouper, etc.) | Qilianyu Island, South China Sea | 6.88–113.2 | Levels of PCBs varied among different fish species. mdpi.com |

| Fish (Clarias gariepinus) | Southwestern Rivers, Nigeria | 7.8-10.6% of total PCBs | PCB 180 showed a high proportion, suggesting a low rate of biotransformation and resistance to metabolism. rsc.org |

Note: ng/g lw refers to nanograms per gram lipid weight.

Congener-Specific Bioaccumulation Potential

The bioaccumulation potential of PCBs is not uniform across all congeners; it is highly dependent on the number and position of chlorine atoms on the biphenyl (B1667301) structure. greenfacts.org Highly chlorinated congeners like this compound, which has seven chlorine atoms, are particularly resistant to metabolic breakdown and are therefore more likely to bioaccumulate. cdc.govnih.gov

Research indicates that the structural characteristics of PCB 180, specifically the chlorine substitution pattern, contribute to its slow elimination from organisms. mdpi.com This resistance to metabolism enhances its persistence and bioaccumulation potential within the food web. rsc.org Studies comparing different PCB congeners have found that those like PCB 180 are often among the most prevalent in the tissues of wildlife and humans. cdc.gov

Degradation and Biotransformation Pathways

While highly persistent, this compound is not entirely immune to degradation and biotransformation processes. These processes, which can be mediated by microorganisms or occur through metabolic activities within larger organisms, play a role in the ultimate fate of this compound in the environment.

Biotransformation in organisms like fish can occur, although the rate is often slow for highly chlorinated PCBs. researchgate.net The process can lead to the formation of metabolites such as hydroxylated PCBs (OH-PCBs). mdpi.com For instance, the DNA-damaging effect of PCB 180 in rats has been attributed to its metabolite, 3′-OH-PCB180. mdpi.com

Microbial Degradation Processes

Microorganisms in soil, sediment, and water can degrade PCBs, although the process is generally slow. greenfacts.org The degradation of PCBs can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. wikipedia.org

Under anaerobic conditions, the primary degradation pathway is reductive dechlorination, where chlorine atoms are removed from the biphenyl structure. wikipedia.orgnih.gov This process is significant because it can reduce the toxicity and persistence of the PCB molecule by converting highly chlorinated congeners to less chlorinated ones. nih.gov These less chlorinated products can then be more readily degraded under aerobic conditions. wikipedia.org

Aerobic degradation typically involves the action of dioxygenase enzymes, which break open the biphenyl rings. nih.gov This process is part of the biphenyl degradation pathway (BP pathway). wikipedia.org However, the high number of chlorine atoms in this compound makes it resistant to this type of aerobic attack. nih.gov

Recent research has explored the potential of microbial consortia to enhance the degradation of PCB 180. One study found that the addition of methanol (B129727) as a co-metabolic carbon source significantly stimulated the degradation of PCB 180 by a microbial consortium. nih.gov The identified metabolic products indicated that the degradation proceeded through dechlorination, hydroxylation, and ring-opening pathways. nih.gov Fungi isolated from contaminated sites have also shown the ability to biodegrade PCB 180. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polychlorinated Biphenyl (PCB) |

| PCB 180 |

| 3′-OH-PCB180 |

| Methanol |

| Hydroxylated PCBs (OH-PCBs) |

| Dioxin |

| 2,2′,4,4′,5,5′-hexachlorobiphenyl (PCB 153) |

| 2,3,5,6-tetrachlorobiphenyl |

| 2,3,5-trichlorobiphenyl |

| 3,5-dichlorobiphenyl |

| 2-bromoethanesulfonic acid |

| Molybdate |

Ecological Impact and Bioavailability Research of Heptachlorobiphenyls

Ecotoxicological Implications for Non-Human Biota and Ecosystems

The ecotoxicological profile of PCB 188 is not well-documented in scientific literature. However, based on its classification as a highly chlorinated PCB, it is expected to be toxic and persistent. ewg.org The primary mechanisms of PCB toxicity are complex and can include neurotoxicity and endocrine disruption. t3db.ca For some PCBs, known as "dioxin-like" congeners, a major pathway for toxicity is through the activation of the aryl hydrocarbon (Ah) receptor. PCB 188 has chlorine atoms at four ortho positions (2, 2', 6, 6'), which generally prevents it from adopting the flat configuration necessary to bind to the Ah receptor. Therefore, it is not considered a "dioxin-like" PCB, and its toxicity is not assessed using the toxic equivalency factor (TEF) approach. ornl.govnm.gov

Effects on Aquatic Ecosystems and Organisms

Effects on Terrestrial Ecosystems and Organisms

Data on the specific effects of PCB 188 on terrestrial ecosystems are scarce. For PCBs in general, contamination of soil can lead to uptake by plants and soil invertebrates, introducing the chemical into terrestrial food webs. nih.gov Highly chlorinated PCBs are generally immobile in soil. canada.ca In laboratory animals, various PCB mixtures have been shown to cause damage to the reproductive, endocrine, immune, and nervous systems. ewg.org Mammalian wildlife, particularly carnivores like mink that consume contaminated fish, have shown extreme sensitivity to certain PCB congeners, leading to reproductive failure and mortality. wa.gov

Biomarker Applications in Ecological Risk Assessment

There are no specific studies identified that utilize biomarkers for assessing the ecological risk of PCB 188. In general, biomarkers are cellular or subcellular measures used to indicate chemical exposure or effect. ornl.gov For example, the induction of certain enzymes, such as cytochrome P450-dependent monooxygenases, is a common biomarker for exposure to some chemical contaminants. ornl.gov Another biomarker is the presence of hydroxylated metabolites (OH-PCBs) in tissues, which confirms the uptake and metabolic transformation of the parent PCB. nih.gov The detection of such metabolites could be used to confirm exposure of an organism to a parent compound like PCB 188. nm.govnih.gov

Bioavailability and Its Environmental Determinants

Bioavailability, the fraction of a chemical in the environment that is available for uptake by an organism, is a critical factor in assessing risk. nih.govresearchgate.net For PCBs, bioavailability is highly dependent on environmental conditions.

Key determinants include:

Sorption to Organic Matter: PCBs strongly bind to organic carbon in soil and sediment. This sorption generally reduces their bioavailability, as the compound is less able to partition into the water phase or be taken up by organisms. ca.gov

The Environmental Matrix: The physical form of the contamination significantly impacts bioavailability. For instance, PCBs contained within a solid matrix like paint chips are much less bioavailable than PCBs adsorbed to sediment particles. nih.gov

Metabolism: Once taken up by an organism, the bioavailability and toxicity of a PCB are influenced by metabolic processes. PCB 188 can be biotransformed into hydroxylated metabolites, such as 4-OH-PCB 188 and 3'-OH-PCB 188. nih.gov This metabolic conversion affects the distribution, persistence, and potential toxicity of the compound within the organism.

As a highly chlorinated PCB, PCB 188 is lipophilic and has a high potential for bioaccumulation and biomagnification in food chains. epa.govnih.gov

Ecological Risk Assessment Frameworks and Application (excluding human health)

A complete ecological risk assessment for PCB 188 has not been identified. However, the framework for such an assessment can be described. Since PCB 188 is a non-dioxin-like PCB, the risk assessment would not use the Toxic Equivalency Factor (TEF) approach commonly applied to dioxin-like compounds. ornl.govnm.gov

Instead, the risk assessment would likely follow a risk quotient (RQ) method. mdpi.com This involves comparing the predicted or measured environmental concentration (PEC) of PCB 188 to a predicted no-effect concentration (PNEC).

RQ = PEC / PNEC

A risk quotient greater than 1 suggests a potential for adverse ecological effects. mdpi.com A significant challenge for conducting such an assessment for PCB 188 is the lack of empirical ecotoxicity data needed to derive a reliable PNEC value. The assessment would also need to consider its persistence, bioaccumulation potential, and the risks posed by its metabolites. nih.govnih.gov

Modeling and Predictive Frameworks for Environmental Behavior

Predictive models are essential tools for understanding the environmental fate and transport of chemicals like PCBs. uio.noresearchgate.net These models use the physicochemical properties of a compound to simulate its distribution in the environment. clu-in.org

Key parameters for modeling PCB 188 would include:

Octanol-Water Partition Coefficient (Kow): A measure of a chemical's lipophilicity. Highly chlorinated PCBs have high Kow values, indicating a tendency to partition into fatty tissues and organic matter. epa.gov

Vapor Pressure: This affects the rate of volatilization from water or soil surfaces into the atmosphere. epa.gov

Henry's Law Constant: Describes the partitioning between air and water, which is crucial for modeling atmospheric transport. ca.gov

Mechanistic models can simulate the movement and accumulation of PCBs from sources through water, sediment, and into the food web. researchgate.netepa.gov However, to be accurate, these models require specific input parameters and toxicity data for the individual congener, which are largely unavailable for PCB 188. epa.gov

Future Research Directions and Persistent Knowledge Gaps for Heptachlorobiphenyls

Emerging Analytical Challenges and Methodological Advancements

The environmental monitoring of heptachlorobiphenyls is complicated by several analytical hurdles. A primary challenge is the need for analytical methods with extremely low detection and quantification limits. academie-sciences.fr These compounds can be toxicologically relevant even at very low concentrations (ng/L range) in environmental samples, necessitating sophisticated enrichment, separation, and detection techniques. academie-sciences.fr

A significant knowledge gap lies in the identification of transformation products (TPs). Organic pollutants like heptachlorobiphenyls can degrade into various TPs in the environment, creating a complex cocktail of chemicals. academie-sciences.fr These TPs may have their own toxicological profiles, but their identification is often hampered by the lack of commercially available reference standards. academie-sciences.fr This creates a bottleneck in assessing the total risk posed by the parent compound and its derivatives. academie-sciences.fr

To address these issues, methodological advancements are leaning towards more sophisticated and sensitive analytical instruments. academie-sciences.fr These modern apparatuses are crucial for detecting trace levels of pollutants and their byproducts in various environmental matrices. academie-sciences.fr The development of bioanalytical concepts, which aim to link chemical analysis with biological effects, is an emerging field to better characterize the toxicity of complex mixtures found in the environment. academie-sciences.fr

Development of Advanced Degradation and Remediation Strategies in Environmental Contexts

The high persistence of heptachlorobiphenyls in soil and sediment necessitates the development of advanced remediation technologies. frontiersin.orgfrontiersin.org Since no single, perfectly developed technology exists, research is increasingly focused on innovative methods and combined strategies. frontiersin.org

Microbial Degradation: This strategy involves two main pathways.

Anaerobic Reductive Dechlorination: Under anaerobic conditions, organohalide-respiring microorganisms can remove chlorine atoms from highly chlorinated PCBs, reducing their toxicity. frontiersin.orgresearchgate.net This process is crucial as the initial step in breaking down persistent congeners. frontiersin.org

Aerobic Degradation: Following dechlorination, aerobic microorganisms can break down the resulting lower-chlorinated biphenyls. frontiersin.org These microbes often use oxygen to cleave the less-chlorinated benzene (B151609) ring of the PCB molecule. frontiersin.org

Phytoremediation: This environmentally friendly approach uses plants to degrade or contain contaminants. Plant roots can release substances that stimulate microbial activity in the soil (rhizoremediation), enhancing the breakdown of PCBs. frontiersin.orgfrontiersin.org However, the effectiveness can be complex; for instance, high-transpiring plants might inhibit the highly reducing conditions necessary for the initial dechlorination of heavily chlorinated PCBs in sediment. researchgate.net

Advanced Chemical and Physical Methods:

Nanoscale Zero-Valent Iron (nZVI): This has emerged as a promising technology due to the high reactivity and large surface area of the nanoparticles, which allows for rapid and efficient degradation of PCBs through chemical dehalogenation. frontiersin.org

Supercritical Water Oxidation (SCWO): This method has demonstrated high efficiency in destroying PCBs. Studies have shown that SCWO can decompose over 99% of certain PCB congeners under specific conditions. frontiersin.org

The table below summarizes key findings for these advanced remediation strategies.

| Remediation Strategy | Mechanism | Key Research Findings |

| Microbial Degradation | Anaerobic dechlorination followed by aerobic degradation of the biphenyl (B1667301) ring. frontiersin.org | Selective para-dechlorination can decrease penta- through heptachlorobiphenyls by up to 83% in 12 weeks. researchgate.net Bioaugmentation can significantly reduce the lag time for degradation to begin. nih.gov |

| Phytoremediation | Plants and associated root-zone microbes (rhizoremediation) degrade or stabilize PCBs. frontiersin.org | Plant selection is critical; low-transpiring plants were found to be more effective for highly chlorinated PCBs by promoting necessary reducing conditions in sediment. researchgate.net |

| Nanoscale Zero-Valent Iron (nZVI) | Abiotic reductive dehalogenation on the surface of iron nanoparticles. frontiersin.org | The large surface area of nZVI particles leads to high reactivity and speed in contaminant degradation. frontiersin.org |

| Supercritical Water Oxidation (SCWO) | Oxidation of compounds in water above its critical point (374 °C, 22.1 MPa). | Demonstrated over 99% destruction efficiency for some PCB congeners and 93% for decachlorobiphenyl (B1669993) with excess oxygen. frontiersin.org |

Refined Ecological Risk Assessment Models and Methodologies

Standard ecological risk assessments are evolving to better capture the complex threats posed by persistent pollutants like 2,2',3,3',5,5',6-Heptachlorobiphenyl. A foundational element of modern assessment is the conceptual model, which provides a working hypothesis of how contaminants move through the environment and expose ecological receptors. ornl.gov This model identifies contaminant sources, transport routes (e.g., soil erosion, groundwater flow), and the organisms that may be affected. ornl.gov

Future refinements in risk assessment focus on moving beyond simple contaminant concentration data. Methodologies now incorporate a tiered approach to classify risk levels, often using categories such as minimal, low, medium, and high risk based on the probability of adverse effects. mdpi.com One common tool is the risk quotient (RQ), which compares the measured environmental concentration of a pollutant to a known toxicity threshold. mdpi.com

A persistent challenge is assessing the risk of complex chemical mixtures. academie-sciences.fr Environmental samples rarely contain a single pollutant, and the combined toxic effect of multiple congeners and their transformation products is difficult to predict. academie-sciences.fr Therefore, future models must increasingly account for the interactions between different chemicals. The development of approaches that combine field-based measurements with bioaccumulation modeling represents a significant step forward in predicting internal exposure levels in wildlife. dtic.mil

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2,2',3,3',5,5',6-Heptachlorobiphenyl in environmental samples?

- Methodology : Use high-resolution mass spectrometry (HRMS) combined with gas chromatography (GC) to match retention times and fragmentation patterns with certified reference materials (CRMs). Key identifiers include:

Q. What analytical techniques are recommended for quantifying trace levels of PCB 180 in complex matrices like soil or sediment?

- Methodology :

Extraction : Soxhlet extraction with hexane/acetone (1:1 v/v) for 24 hours .

Cleanup : Use silica gel columns or Florisil® to remove interfering lipids and humic acids .

Detection : GC coupled with electron capture detection (ECD) or tandem MS (GC-MS/MS) with a DB-5 capillary column (30 m × 0.25 mm ID) .

- Calibration : Prepare standards in isooctane or hexane (e.g., 100 µg/mL stock solutions) to ensure matrix-matched quantification .

Advanced Research Questions

Q. How do co-eluting PCB congeners interfere with the accurate quantification of PCB 180, and how can this be resolved?

- Challenge : Co-elution with structurally similar congeners (e.g., PCB 183 or PCB 187) in GC analysis .

- Resolution :

- Use GC×GC-TOF/MS to enhance separation efficiency .

- Optimize ionization parameters (e.g., negative chemical ionization for enhanced specificity to chlorinated compounds) .

Q. What are the metabolic pathways of PCB 180 in mammalian systems, and how can hydroxylated metabolites be detected?

- Pathways : PCB 180 undergoes cytochrome P450-mediated oxidation, producing hydroxylated metabolites (e.g., 4-OH-PCB-86) with potential endocrine-disrupting activity .

- Detection :

- Sample preparation : Enzymatic hydrolysis (β-glucuronidase) of urine or serum followed by solid-phase extraction .

- Analysis : LC-ESI-MS/MS in negative ion mode, monitoring transitions specific to hydroxylated metabolites (e.g., m/z 429 → 35) .

Q. How does the environmental persistence of PCB 180 vary across different ecosystems, and what factors influence its degradation?

- Persistence Factors :

- Hydrophobicity : Log Kow ~7.5, leading to bioaccumulation in fatty tissues .

- Microbial degradation : Limited under aerobic conditions but enhanced by Dehalococcoides spp. in anaerobic sediments via reductive dechlorination .

- Study Design :

- Conduct microcosm experiments with <sup>13</sup>C-labeled PCB 180 to track degradation products via stable isotope probing .

- Monitor congener-specific half-lives using GC-MS in controlled temperature and redox conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.